molecular formula C19H23N7O3S B2379895 4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2320684-48-6

4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2379895
CAS No.: 2320684-48-6
M. Wt: 429.5
InChI Key: IZQJVYIOERTHBJ-UHFFFAOYSA-N
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Description

4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors

    Formation of Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine carboxylic acids under acidic or basic conditions.

    Introduction of Diazepane Moiety: The triazolo[4,3-b]pyridazine intermediate is then reacted with diazepane derivatives, typically through nucleophilic substitution reactions.

    Attachment of Benzenesulfonamide Group: The final step involves the sulfonylation of the diazepane-triazolo[4,3-b]pyridazine intermediate with N,N-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.

    Diazepane-Containing Compounds: Molecules that contain the diazepane moiety but differ in other functional groups.

    Benzenesulfonamide Derivatives: Compounds with the benzenesulfonamide group but different core structures.

Uniqueness

The uniqueness of 4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide lies in its dual inhibition of c-Met and Pim-1 kinases, which makes it a promising candidate for anticancer therapy. Its specific combination of functional groups and structural features contributes to its distinct pharmacological profile .

Properties

IUPAC Name

N,N-dimethyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3S/c1-23(2)30(28,29)16-6-4-15(5-7-16)19(27)25-11-3-10-24(12-13-25)18-9-8-17-21-20-14-26(17)22-18/h4-9,14H,3,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQJVYIOERTHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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